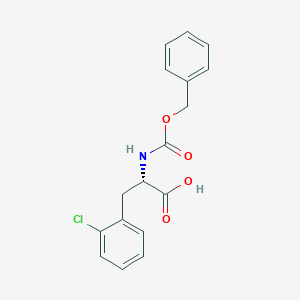

Cbz-2-Chloro-L-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-2-Chloro-L-Phenylalanine is a useful research compound. Molecular weight is 333.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Cbz group serves as a protective agent during peptide synthesis, allowing for the selective modification of amino acids. This is crucial for constructing complex peptides where specific functional groups need to remain unreactive until the appropriate stage of synthesis. Cbz-2-Cl-Phe can be incorporated into peptides to study protein interactions and functions, facilitating the exploration of biological pathways and potential therapeutic targets .

Enzyme Inhibition Studies

Research indicates that Cbz-2-Cl-Phe can act as a substrate analog for enzymes involved in amino acid metabolism. By mimicking natural substrates, it can competitively bind to enzyme active sites, inhibiting their activity. This property makes Cbz-2-Cl-Phe a useful tool for studying enzyme kinetics and developing inhibitors for therapeutic applications, particularly in neurological disorders where neurotransmitter synthesis is affected .

Antimicrobial Activity

Studies have shown that derivatives of chlorinated phenylalanines exhibit antimicrobial properties. Cbz-2-Cl-Phe has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial protein synthesis or other metabolic pathways essential for bacterial survival .

Antiplasmodial Activity

Recent research highlights the antiplasmodial activity of compounds derived from phenylalanine, including Cbz-2-Cl-Phe. These compounds have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, the causative agent of malaria. Modifications at the side chains can enhance their efficacy, suggesting that Cbz-2-Cl-Phe could contribute to developing new antimalarial therapies .

Drug Development

The incorporation of Cbz-2-Cl-Phe into pharmaceutical compounds has been explored due to its ability to modify the pharmacokinetic properties of drugs. The chlorine substitution can influence solubility, bioavailability, and metabolic stability, making it an attractive candidate in drug design . Furthermore, its role in stabilizing protein structures enhances the potential for creating more effective therapeutic proteins and peptide-based vaccines .

Case Studies and Research Findings

Propiedades

Peso molecular |

333.84 |

|---|---|

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.